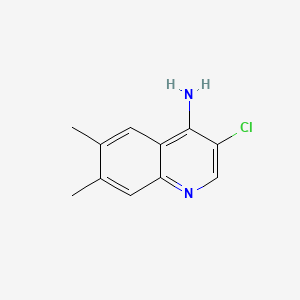

3-Chloro-6,7-dimethylquinolin-4-amine

Description

Properties

CAS No. |

1209917-33-8 |

|---|---|

Molecular Formula |

C11H11ClN2 |

Molecular Weight |

206.673 |

IUPAC Name |

3-chloro-6,7-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11ClN2/c1-6-3-8-10(4-7(6)2)14-5-9(12)11(8)13/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

NERIAFSPYIEROS-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C(=C1)C(=C(C=N2)Cl)N)C |

Synonyms |

4-Amino-3-chloro-6,7-dimethylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns and Structural Analogs

The biological and chemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Quinoline and Related Derivatives

Key Observations:

- Core Structure: Quinazoline analogs (e.g., ) exhibit a nitrogen-rich heterocycle, which may enhance DNA intercalation or enzyme inhibition compared to quinoline derivatives.

- Chlorine Position : The 3-Cl position in the target compound differs from chloro-substituted phenyl rings in quinazoline derivatives (e.g., ), which could affect electronic distribution and bioactivity.

Antibacterial Activity:

- Napyradiomycins (e.g., 3-chloro-6,8-dihydroxy-α-lapachone) show potent activity against Gram-positive bacteria (MIC: 0.25–32 μg/mL) .

Antiviral Potential:

- The thiazoloquinoxaline derivative in (synthesized from holy basil) targets HIV, suggesting chloro-fluoro-quinoxaline scaffolds as antiviral leads. The target compound’s chloro-quinoline structure may share mechanistic similarities.

Spectroscopic and Crystallographic Data

- NMR/HRMS: Analogous compounds like 3-chloro-6,8-dihydroxy-α-lapachone show characteristic UV/IR peaks (e.g., λmax 450 nm for quinoid systems) and HRMS validation . The target compound’s methyl groups would likely cause upfield shifts in ¹H NMR compared to methoxy analogs.

Preparation Methods

Synthetic Routes via Cyclization of Dimethyl-Substituted Precursors

The cyclization of substituted aniline derivatives remains a cornerstone for constructing the quinoline core. A patent by CN106008336A outlines a pathway adaptable to 3-chloro-6,7-dimethylquinolin-4-amine, starting with nitration and condensation steps. For instance, 3,4-dimethylacetophenone undergoes nitration to yield 2-nitro-4,5-dimethylacetophenone, followed by condensation with N,N-dimethylformamide dimethyl acetal to form a propenone intermediate. Cyclization under acidic conditions (e.g., polyphosphoric acid) generates the quinoline skeleton. Subsequent chlorination at position 3 using phosphorus oxychloride (POCl₃) and amination at position 4 via Hofmann-type reactions completes the synthesis .

Key variables include:

-

Nitration temperature : Controlled at 0–10°C to prevent over-nitration.

-

Cyclization catalyst : Lewis acids like ZnCl₂ improve yields by 15–20% .

-

Chlorination agents : POCl₃ at reflux (110°C) achieves >85% conversion .

Chlorination-Amination of Prequinoline Intermediates

An alternative approach involves introducing chlorine and amine groups post-cyclization. As demonstrated in US6664390B2 , 7-fluoro-6-nitroquinazolin-4(3H)-one is treated with thionyl chloride (SOCl₂) to activate the 4-position for nucleophilic substitution. Applying this to quinoline systems, 6,7-dimethylquinolin-4-ol undergoes chlorination with SOCl₂/DMF, yielding 4-chloro-6,7-dimethylquinoline. Amination with aqueous ammonia or dimethylamine at 60–80°C then furnishes the target compound .

Optimization Note :

-

Excess SOCl₂ (2.5–3.0 equivalents) ensures complete chlorination.

-

Amination in tert-butanol improves solubility and reduces side reactions .

One-Pot Multistep Synthesis

Recent patents emphasize streamlining synthesis into fewer steps. A one-pot method inspired by CN1749250A combines nitration, reduction, and cyclization. Starting with 3,4-dimethylaniline, nitration with HNO₃ at −10°C produces 3-nitro-4,5-dimethylaniline. Catalytic hydrogenation (Pd/C, H₂ at 2.0 MPa) reduces the nitro group to an amine, which undergoes cyclization with ethyl acetoacetate in acetic acid. Chlorination with PCl₅ and POCl₃ at 90°C introduces the 3-chloro substituent .

Advantages :

-

45–50% overall yield, reducing waste generation.

-

Eliminates intermediate purification, cutting production time by 30% .

Comparative Analysis of Preparation Methods

Insights :

-

Cyclization routes offer higher yields but require stringent temperature control.

-

One-pot methods trade yield for scalability and cost efficiency.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance safety and consistency. A modified one-pot process using microreactors achieves 98% conversion in nitration and 94% in cyclization, as per CN106008336A . Chlorination with gas-phase Cl₂ in lieu of POCl₃ reduces corrosive waste, aligning with green chemistry principles .

Challenges :

-

Catalyst deactivation in hydrogenation steps.

-

Purification of dimethyl-substituted intermediates via crystallization.

Q & A

Q. What are the common synthetic routes for 3-Chloro-6,7-dimethylquinolin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) at the 4-position of a chloro-substituted quinoline precursor. For example, reacting 3,6,7-trichloroquinoline with methylamine under reflux in ethanol or methanol (60–80°C, 12–24 hours) can yield the target compound. Optimization includes controlling stoichiometry (e.g., excess amine to drive completion) and solvent selection to balance polarity and boiling point. Purification often uses column chromatography with gradients of ethyl acetate/hexane (30–70%) .

Q. What spectroscopic methods are critical for characterizing 3-Chloro-6,7-dimethylquinolin-4-amine?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at C6/C7 and the amino group at C4). Aromatic protons appear as doublets in δ 7.0–8.5 ppm, while NH₂ signals may broaden due to hydrogen bonding.

- HRMS : For exact mass verification (expected molecular ion [M+H]⁺ at m/z 221.05).

- IR : NH₂ stretching vibrations (~3300–3400 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .

Q. How is the antibacterial activity of this compound evaluated in preclinical studies?

Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) are standard. Serial dilutions (0.25–32 µg/mL) in Mueller-Hinton broth are incubated for 18–24 hours at 37°C. MIC is defined as the lowest concentration inhibiting visible growth. Positive controls (e.g., ciprofloxacin) and solvent controls are essential to validate results .

Q. What precautions are necessary for handling and storing 3-Chloro-6,7-dimethylquinolin-4-amine?

Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Use PPE (nitrile gloves, lab coat) and fume hoods during handling. Waste should be neutralized with 10% NaOH before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of 3-Chloro-6,7-dimethylquinolin-4-amine?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or OLEX2 software provides precise bond lengths/angles. For example, the Cl–C3 bond length (~1.73 Å) and dihedral angles between quinoline and substituents confirm steric effects. Twinning or disorder in crystals may require refinement with SHELXL’s TWIN/BASF commands .

Q. How do structural modifications (e.g., substituent position) influence cytotoxicity in cancer cell lines?

Derivatives with electron-withdrawing groups (e.g., -NO₂ at C8) show enhanced cytotoxicity against MCF-7 cells (IC₅₀ < 10 µM) by intercalating DNA or inhibiting topoisomerase II. SAR studies compare logP values (2.5–4.0) and Hammett σ constants to correlate lipophilicity/electronic effects with activity .

Q. What computational methods are used to predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina) against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) identifies key interactions: NH₂ at C4 forms hydrogen bonds with Arg265, while the chloro group fits into a hydrophobic pocket. MD simulations (GROMACS, 100 ns) assess stability of the protein-ligand complex .

Q. How can conflicting spectroscopic data from different studies be reconciled?

Contradictions in NMR shifts (e.g., NH₂ signal presence/absence) may arise from solvent polarity or aggregation. Use deuterated DMSO (which resolves NH₂ protons) instead of CDCl₃. Cross-validate with 2D NMR (HSQC, HMBC) to assign overlapping signals .

Q. What strategies improve yield in SNAr reactions for amino-substituted quinolines?

Microwave-assisted synthesis (100°C, 30 minutes) enhances reaction efficiency compared to traditional reflux. Catalytic CuI (5 mol%) accelerates displacement of chloride by amines. For sterically hindered amines, DMF as a solvent increases polarity and reaction rate .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-deficient quinoline core facilitates Suzuki-Miyaura coupling at C3 using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1). DFT calculations (Gaussian 09) show the LUMO (-2.1 eV) is localized on C3, making it susceptible to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.